Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1242267-82-8
VCID: VC11670358
InChI: InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1
SMILES: C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H17N3O2
Molecular Weight: 259.30 g/mol

Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate

CAS No.: 1242267-82-8

Cat. No.: VC11670358

Molecular Formula: C14H17N3O2

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate - 1242267-82-8

Specification

CAS No. 1242267-82-8
Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
IUPAC Name benzyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1
Standard InChI Key GJCDUDWKKCXBNB-ZDUSSCGKSA-N
Isomeric SMILES C1CN(C[C@@H](N1)CC#N)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2

Introduction

Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core, a benzyl group, a cyanomethyl moiety, and a carboxylate ester functionality. This compound is of interest in medicinal chemistry due to its structural properties, which suggest potential applications in drug development and organic synthesis.

Synthesis Methods

The synthesis of Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and cyanomethyl reagents. Organic solvents such as dichloromethane or tetrahydrofuran are commonly used, and bases like triethylamine may be added to facilitate the reaction. In industrial settings, continuous flow reactors can enhance efficiency and yield by providing better control over reaction conditions. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels of the final product.

Potential Applications

Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate is recognized for its potential pharmacological properties, making it relevant in drug development and other scientific applications. The piperazine structure is prevalent in various pharmaceuticals, suggesting that this compound could serve as a versatile scaffold for the development of bioactive molecules.

Safety Considerations

Handling Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylate requires caution due to the presence of a cyano group, which can be toxic upon ingestion or inhalation. Standard laboratory safety practices should be followed when handling this compound.

Comparison with Related Compounds

Compound NameFunctional GroupsBiological Activity
Benzyl (S)-3-(cyanomethyl)piperazine-1-carboxylatePiperazine, Benzyl, Cyanomethyl, CarboxylatePotential pharmacological properties
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylatePiperazine, Benzyl, Cyanomethyl, CarboxylatePotential ligand activity
BenzylpiperazinePiperazine, BenzylPsychoactive effects
(S)-N-benzylpiperazine-1-carboxamidePiperazine, BenzamideNeurotransmitter modulation

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